

Cross-Species Activity of Leucokinin Peptides and Receptors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-species activity of Leucokinin (LK) peptides and their G-protein coupled receptors (GPCRs) in invertebrates. Leucokinins are a family of neuropeptides that play crucial roles in a variety of physiological processes, including diuresis, feeding behavior, and locomotion.[1][2][3] Understanding the cross-species activity of these signaling molecules is vital for fundamental research in insect physiology and for the development of novel species-specific insecticides. This guide summarizes key experimental data, details common experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

I. Comparative Analysis of Leucokinin Receptor Activation

The activity of Leucokinin peptides is mediated by their binding to and activation of specific Leucokinin receptors (LKRs). The potency of this interaction can be quantified by determining the half-maximal effective concentration (EC50), which represents the concentration of a peptide required to elicit 50% of the maximum receptor response. A lower EC50 value indicates a higher potency.

The following table summarizes the EC50 values for the activation of the Leucokinin receptor in the fall webworm, Hyphantria cunea, by its three endogenous Leucokinin peptides. This data



demonstrates that even within a single species, different LK peptides can exhibit varying potencies for the same receptor.

Receptor	Peptide	Peptide Sequence	EC50 (nM)	Source
Hyphantria cunea LKR (HcLKR)	HcLK-1	YFSPWGa	90.44	[4][5]
Hyphantria cunea LKR (HcLKR)	HcLK-2	VRFSPWGa	28.0	
Hyphantria cunea LKR (HcLKR)	HcLK-3	KVKFSAWGa	8.44	_

Note: "a" denotes amidation at the C-terminus.

Leucokinin peptides share a highly conserved C-terminal pentapeptide motif, FXXWG-amide (where X can be various amino acids), which is crucial for their biological activity. This conserved motif is the basis for the observed cross-species activity, where a leucokinin from one species can activate a receptor in another. However, the N-terminal region of the peptide can vary significantly, contributing to species-specific differences in potency.

The table below provides a list of Leucokinin peptide sequences from a variety of invertebrate species, highlighting the conserved C-terminal motif and the variable N-terminal extensions.

Species	Peptide Name	Peptide Sequence	
Drosophila melanogaster	Drosokinin	NSVVLGKKQRFHSWGa	
Aedes aegypti	Aedae-LK-1	pQGFHSWGa	
Leucophaea maderae	Leucomyosuppressin	pQDVDHVFLRFa	
Helicoverpa zea	Helicokinin 1	AFSSWGa	
Aplysia californica	ALK-1	FSWGa	



Note: "pQ" denotes pyroglutamate, and "a" denotes C-terminal amidation.

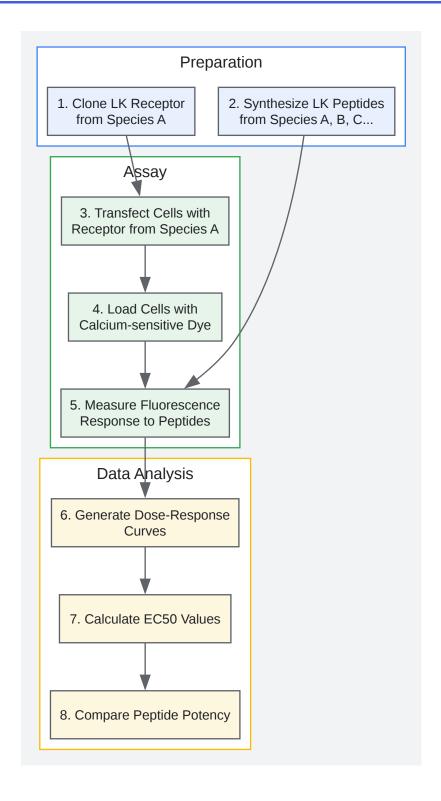
II. Leucokinin Signaling Pathway

Leucokinin receptors are G-protein coupled receptors that, upon ligand binding, primarily signal through the Gq alpha subunit. This initiates a signaling cascade that leads to an increase in intracellular calcium levels. The diagram below illustrates the canonical Leucokinin signaling pathway.









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